molecular formula C15H9Cl3O B3038858 (2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 918826-15-0

(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3038858
CAS No.: 918826-15-0
M. Wt: 311.6 g/mol
InChI Key: WVBCDPQRDWBQMN-FPYGCLRLSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system with a double bond between the second and third carbon atoms, and it contains both 4-chlorophenyl and 3,4-dichlorophenyl groups. These structural characteristics make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a type of aldol condensation where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base. The general reaction conditions include:

    Reactants: 4-chlorobenzaldehyde and 3,4-dichloroacetophenone

    Base: Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds by forming an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
  • (2E)-3-(4-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
  • (2E)-3-(4-methylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of both 4-chlorophenyl and 3,4-dichlorophenyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBCDPQRDWBQMN-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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